

Application Note: Solid-Phase Extraction (SPE) for Chlorimuron-Ethyl Cleanup

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Compound of Interest

Compound Name: Chlorimuron-ethyl

Cat. No.: B022764

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Introduction

Chlorimuron-ethyl is a sulfonylurea herbicide widely used for the control of broad-leaved weeds in various crops.[1][2] Accurate determination of its residues in environmental matrices such as soil and water is crucial for monitoring and assessing potential environmental impact.[2][3] However, the complexity of these matrices often necessitates a cleanup step to remove interfering substances prior to instrumental analysis, such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS/MS).[4] Solid-phase extraction (SPE) is a robust and efficient technique for the selective extraction and concentration of analytes from complex samples, making it a preferred method for **chlorimuron-ethyl** cleanup.

This application note provides a detailed protocol for the cleanup of **chlorimuron-ethyl** from soil samples using C8 solid-phase extraction. Additionally, it summarizes the performance of different SPE methods in a comparative data table.

Data Presentation: SPE Performance for **Chlorimuron-Ethyl** Cleanup

The following table summarizes quantitative data from various methods for the solid-phase extraction of **chlorimuron-ethyl**.

Matrix	SPE Sorbent	Elution Solvent	Average Recovery (%)	Analytical Method	Reference
Soil and Water	RP18	Methanol:Water (70:30 v/v)	80 - 95%	HPLC-UV	
Soil	C8 Empore™ Disk	100% Ethyl Acetate	Not explicitly stated	HPLC-UV	
Water	Graphitized Carbon	Not specified	Not explicitly stated	HPLC/MS	
Soil	Immunoaffinity Chromatography	Methanol	>93%	CI-ELISA	

Experimental Protocol: SPE Cleanup of Chlorimuron-Ethyl from Soil

This protocol details a method for the extraction and subsequent solid-phase extraction cleanup of **chlorimuron-ethyl** residues from soil samples prior to HPLC analysis.

Materials and Reagents

- **Chlorimuron-ethyl** analytical standard
- Ethyl acetate, HPLC grade
- Acetonitrile, HPLC grade
- Methanol, HPLC grade
- Phosphate buffer (0.03 M, pH 3.0)
- Dipotassium hydrogen phosphate (0.1 M, K₂HPO₄)
- Phosphoric acid (50% v/v, H₃PO₄)

- Milli-Q® water or equivalent
- C8 Solid-Phase Extraction (SPE) Disks (e.g., Empore™)
- 250 mL centrifuge bottles
- Centrifuge capable of 3000 RPM
- TurboVap evaporator
- 500 mL separatory funnel
- pH meter
- MF-Millipore™ filters (1.2 µm and 0.65 µm)
- SPE vacuum manifold

Procedure

1. Sample Extraction 1.1. Weigh 100.0 g of soil into a 250 mL centrifuge bottle. 1.2. Add 25 mL of 0.03 M Phosphate buffer (pH 3.0). 1.3. Add 100.0 mL of 100% ethyl acetate to the centrifuge bottle. 1.4. Shake the sample for 15 minutes. 1.5. Centrifuge the sample for 10 minutes at approximately 3000 RPM. 1.6. Decant and collect the supernatant. 1.7. To the remaining pellet, add another 25 mL of 0.03 M Phosphate buffer (pH 3.0) and 100 mL of 100% ethyl acetate. 1.8. Repeat the shaking and centrifugation steps (1.4 and 1.5). 1.9. Combine the supernatants.

2. Liquid-Liquid Partitioning 2.1. To the combined supernatant, add 100 mL of 0.1 M K₂HPO₄. 2.2. Evaporate the solvent using a TurboVap at 40°C until approximately 80-90 mL remains. 2.3. Transfer the remaining solution to a 500 mL separatory funnel. 2.4. Adjust the pH of the aqueous extract to 5.0 ± 0.1 with 50% (v/v) H₃PO₄.

3. Solid-Phase Extraction (SPE) Cleanup 3.1. Conditioning the SPE Disk: 3.1.1. Place a C8 Empore™ extraction disk on the SPE manifold. 3.1.2. Pass 20.0 mL of ethyl acetate through the disk and allow it to air dry for 5 minutes. 3.1.3. Rinse the disk with 20 mL of methanol, ensuring the disk does not go dry. 3.1.4. Rinse the disk with 20 mL of Milli-Q® water. 3.1.5. Equilibrate the disk by passing 20.0 mL of 0.03 M phosphate buffer (pH 5.0) through it. 3.2.

Sample Loading: 3.2.1. Filter the pH-adjusted sample extract through a 1.2 μm filter on top of a 0.65 μm filter. 3.2.2. Pass the entire filtered sample through the conditioned C8 SPE disk. 3.2.3. Allow the disk to air dry for 15 minutes. 3.3. Elution: 3.3.1. Elute the **chlorimuron-ethyl** from the disk with 100% ethyl acetate. 3.4. Final Sample Preparation: 3.4.1. Evaporate the eluate to dryness. 3.4.2. Reconstitute the residue in the initial mobile phase for HPLC analysis (e.g., 35% acetonitrile / 65% 0.03 M phosphate buffer, pH 3.0).

Experimental Workflow

The following diagram illustrates the key steps in the solid-phase extraction cleanup of **chlorimuron-ethyl** from soil samples.



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Caption: Workflow for SPE cleanup of **chlorimuron-ethyl** from soil.

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